(4Z)-4-[4-(dimethylamino)benzylidene]-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHOXYPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolone core, which is often associated with significant biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHOXYPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(DIMETHYLAMINO)BENZALDEHYDE with 3-(4-METHOXYPHENYL)-1-PHENYL-2-PYRAZOLIN-5-ONE under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHOXYPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolones, hydrazines, and quinones, each with distinct chemical and physical properties.
Scientific Research Applications
(4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHOXYPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHOXYPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
DDT (Dichlorodiphenyltrichloroethane): An organochloride insecticide known for its environmental impact.
Properties
Molecular Formula |
C25H23N3O2 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-5-(4-methoxyphenyl)-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C25H23N3O2/c1-27(2)20-13-9-18(10-14-20)17-23-24(19-11-15-22(30-3)16-12-19)26-28(25(23)29)21-7-5-4-6-8-21/h4-17H,1-3H3/b23-17- |
InChI Key |
OQQBIAZFBURAEC-QJOMJCCJSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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